Cas no 876151-68-7 (3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

3-ブチル-1,7-ジメチル-9-(4-フェノキシフェニル)-1H,2H,3H,4H,6H,7H,8H,9H-ピリミド[1,2-g]プリン-2,4-ジオンは、複雑なピリミドプリン骨格を有する有機化合物です。分子内にブチル基、ジメチル基、フェノキシフェニル基などの官能基を有し、高い構造多様性を示します。この化合物は医薬品中間体や生物活性物質の合成において有用な前駆体としての可能性を有しており、特にヘテロ環化合物の化学的修飾や新規薬剤開発の研究分野で注目されています。特筆すべきはその分子構造の特異性で、複数の環構造と置換基の組み合わせにより、標的分子との選択的な相互作用が期待できる点です。

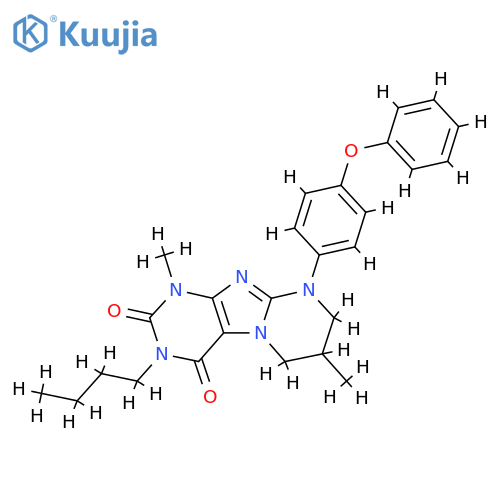

876151-68-7 structure

商品名:3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

CAS番号:876151-68-7

MF:C26H29N5O3

メガワット:459.540165662766

CID:5510909

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

-

- インチ: 1S/C26H29N5O3/c1-4-5-15-29-24(32)22-23(28(3)26(29)33)27-25-30(16-18(2)17-31(22)25)19-11-13-21(14-12-19)34-20-9-7-6-8-10-20/h6-14,18H,4-5,15-17H2,1-3H3

- InChIKey: HTHMQVWVZZZKNR-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)N=C1N(C3C([H])=C([H])C(=C([H])C=3[H])OC3C([H])=C([H])C([H])=C([H])C=3[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])N12

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2013-0349-4mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 4mg |

$66.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-100mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 100mg |

$248.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-1mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 1mg |

$54.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-25mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 25mg |

$109.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-50mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 50mg |

$160.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-5mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 5mg |

$69.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-20mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 20mg |

$99.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-40mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 40mg |

$140.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-5μmol |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 5μmol |

$63.0 | 2023-08-13 | |

| Life Chemicals | F2013-0349-10mg |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |

876151-68-7 | 90%+ | 10mg |

$79.0 | 2023-08-13 |

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

4. Water

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

876151-68-7 (3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量